1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine

Medicinal Chemistry Process Chemistry Physicochemical Properties

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine (CAS 142355-80-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxy-4-oxo-2-butenyl substituent. With a molecular formula of C15H25NO4 and a molecular weight of 283.36 g/mol , this compound is characterized by a defined (E)-configuration.

Molecular Formula C15H25NO4
Molecular Weight 283.36 g/mol
CAS No. 142355-80-4
Cat. No. B176420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine
CAS142355-80-4
Molecular FormulaC15H25NO4
Molecular Weight283.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC
InChIInChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3/b7-5+
InChIKeyMTQBOSAYKRQDRQ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine CAS 142355-80-4: Definitive Structural and Physicochemical Baseline for Informed Procurement


1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine (CAS 142355-80-4) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxy-4-oxo-2-butenyl substituent . With a molecular formula of C15H25NO4 and a molecular weight of 283.36 g/mol , this compound is characterized by a defined (E)-configuration . It is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry for constructing piperidine-based scaffolds .

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine: The Critical Limits of Generic Interchangeability


In the procurement of piperidine intermediates, generic substitution is a high-risk strategy. While many N-Boc-4-substituted piperidines share a common core, subtle variations in the C4 side chain dictate profound differences in physicochemical properties and synthetic utility . Specifically, the (E)-4-methoxy-4-oxo-2-butenyl moiety confers a unique combination of molecular weight, lipophilicity (LogP), and reactivity that is not replicated by simpler alkyl, hydroxy, or carboxy analogs [1]. The following evidence details why a direct swap is scientifically and procedurally unjustifiable, with quantifiable differences in key parameters.

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine: A Quantitative Evidence Guide for Differentiated Selection


Physical Property Differentiation: Density and Molecular Weight Relative to In-Class Analogs

The density of 1-Boc-4-(4-methoxy-4-oxo-2-butenyl)piperidine is 1.054 g/cm³, which is significantly lower than that of its closest brominated analog, 1-Boc-4-(4-bromobutyl)piperidine (1.192 g/cm³) . Its molecular weight (283.36 g/mol) is also substantially lower than that of the brominated comparator (320.27 g/mol) . This difference in density and molecular weight has direct implications for reaction stoichiometry, solvent selection, and downstream purification. The lower density of the target compound indicates a more favorable mass-to-volume ratio for certain synthetic transformations, while the absence of a heavy halogen eliminates concerns over undesired nucleophilic substitution reactions that can plague brominated analogs.

Medicinal Chemistry Process Chemistry Physicochemical Properties

Lipophilicity (LogP) as a Determinant of Biological and Chromatographic Behavior

The compound exhibits a LogP value of 2.69, which is substantially higher than that of more polar analogs like 1-Boc-4-piperidineethanol (LogP ~0.5) and 1-Boc-4-piperidineacetic acid (LogP ~0.8) [1]. This increased lipophilicity is a direct consequence of the extended, conjugated (E)-4-methoxy-4-oxo-2-butenyl side chain. In the context of medicinal chemistry, LogP is a critical determinant of membrane permeability and oral bioavailability. A LogP of 2.69 positions the compound within an optimal range (typically 1-3) for many CNS and intracellular targets, whereas the more polar comparators often require prodrug strategies or formulation modifications to achieve comparable permeability [2]. For preparative chromatography, the higher LogP dictates a different elution profile, requiring optimization of mobile phase composition that cannot be inferred from other in-class compounds.

Medicinal Chemistry ADME Chromatography

Synthetic Versatility: Defined (E)-Configuration Enables Stereospecific Transformations

The compound's defined (E)-configuration of the 4-methoxy-4-oxo-2-butenyl side chain provides a stereochemical handle for downstream reactions . Unlike simpler alkyl or alcohol analogs that lack stereochemical complexity, this compound can participate in stereospecific additions (e.g., Michael additions, cycloadditions) and serve as a precursor to chiral centers [1]. While a direct, quantitative comparison of reaction yield is not available in the public domain for this specific intermediate, the presence of the α,β-unsaturated ester moiety is a well-established structural feature for enabling conjugate addition reactions. In contrast, the saturated or non-conjugated analogs (e.g., 1-Boc-4-piperidineethanol) lack this reactive handle, limiting their synthetic utility to nucleophilic substitutions or alcohol derivatizations. The E-configuration is a key differentiator that expands the accessible chemical space.

Synthetic Chemistry Stereoselective Synthesis Building Blocks

1-Boc-4-(4-Methoxy-4-oxo-2-butenyl)piperidine: Validated Application Scenarios for Scientific and Industrial Procurement


CNS Drug Discovery: A Preferred Scaffold for Optimizing Blood-Brain Barrier Penetration

Based on the evidence of a LogP value of 2.69 [1], this compound is ideally suited for medicinal chemistry campaigns targeting CNS disorders. The lipophilicity falls within the optimal range for passive diffusion across the blood-brain barrier, making it a superior starting point for developing neuroactive agents compared to more polar piperidine intermediates [2]. The defined (E)-configuration also allows for the stereoselective construction of chiral CNS drug candidates.

High-Value Intermediate for Complex Molecule Synthesis via Conjugate Addition

The presence of the α,β-unsaturated ester moiety in the (E)-configuration [1] makes this compound a key building block for enantioselective synthesis. It can undergo stereospecific Michael additions and cycloadditions to generate chiral piperidine derivatives, which are prevalent in approved pharmaceuticals [2]. This synthetic versatility distinguishes it from simpler N-Boc-4-substituted piperidines and justifies its procurement for programs requiring structural complexity and chirality.

Process Chemistry: Favorable Physical Properties for Scalable Manufacturing

The compound's lower density (1.054 g/cm³) and absence of heavy halogens [1] translate to practical advantages in process development. Easier handling, more accurate mass measurements, and simpler purification workflows reduce the cost and time associated with scale-up. This makes it a more economically viable intermediate for kilogram-scale synthesis compared to its denser, brominated analog (1.192 g/cm³) [2].

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